molecular formula C36H46O14 B183090 Taccalonolide A CAS No. 108885-68-3

Taccalonolide A

Cat. No. B183090
M. Wt: 702.7 g/mol
InChI Key: PTTJLTMUKRRHAT-VJAKQJMOSA-N
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Description

Taccalonolide A is a microtubule stabilizer isolated from plants of the genus Tacca, known for its potent in vivo antitumor activity and ability to overcome multiple mechanisms of drug resistance. It represents a novel class of microtubule-stabilizing agents that differ structurally and biologically from other classes such as taxanes .

Synthesis Analysis

The synthesis of taccalonolide A and its derivatives has been a subject of interest due to their significant antitumor properties. A semisynthetic product, taccalonolide AJ, was generated from taccalonolide A through a two-step reaction involving hydrolysis and oxidation to introduce an epoxide group at C-22-C-23, which significantly increases its antiproliferative potency . Another approach to the taccalonolide skeleton starts from trans-androsterone, featuring a cyclic hydroboration carbonylation reaction, Claisen rearrangement, and a catalytic Ullmann-type cyclization .

Molecular Structure Analysis

Taccalonolides are highly oxygenated pentacyclic steroids. Their unique structure includes various functionalities that have been explored through identification of minor constituents of natural origin and semi-synthesis. The covalent binding site of taccalonolides to microtubules has been identified at β-tubulin D226, which is crucial for their microtubule-stabilizing activity .

Chemical Reactions Analysis

Chemical reactions involving taccalonolide A have been studied to understand its structure-activity relationships. Hydrolysis reactions have led to the discovery of new taccalonolides with varying biological activities . Epoxidation of the C-22,23 double bond has been shown to significantly enhance the microtubule stabilizing potency of taccalonolides . Other chemical reactions such as reductions, hydrogenation, acetylation, and oxidation have been performed to study the functional groups' contributions to the activity of taccalonolide A10.

Physical and Chemical Properties Analysis

Taccalonolides, being steroidal in nature, possess certain physical and chemical properties that contribute to their biological activity. The presence of an epoxide group at C-22-C-23 is a key determinant of their potency as microtubule stabilizers. The modifications of the taccalonolide structure, such as epoxidation, have been shown to improve their antiproliferative properties and their ability to overcome drug resistance . The chemical stability and reactivity of taccalonolides under various conditions have been explored to optimize their synthesis and enhance their therapeutic potential10.

Scientific Research Applications

  • Microtubule Stabilization and Antitumor Activity : Taccalonolides, including Taccalonolide A, are known for their microtubule stabilizing properties, demonstrating efficacy against drug-resistant tumors. They are distinct from other microtubule stabilizers like taxanes and have been shown to be effective against cell lines resistant to drugs such as P-glycoprotein and multidrug resistance protein 7. Taccalonolides also show promise in overcoming βIII-tubulin-mediated drug resistance, a common issue with taxane treatments (Risinger et al., 2008).

  • Structure-Activity Relationships : Research has focused on understanding the structure-activity relationships of taccalonolides, including Taccalonolide A. Studies involving the isolation and testing of new taccalonolides have provided insights into the structural elements crucial for their biological activities. These compounds, including Taccalonolide A, demonstrate a range of potencies against cancer cells, which is crucial for identifying specific structural features that enhance their therapeutic effects (Li et al., 2011).

  • Enhanced Potency through Chemical Modifications : Chemical modifications, such as the epoxidation of Taccalonolide A, have been shown to significantly increase its potency as a microtubule stabilizer. These modifications can lead to the development of more potent taccalonolides, with improved antitumor activities in vivo (Peng et al., 2014).

  • Pharmacokinetic Properties and Antitumor Efficacy : The pharmacokinetic properties of taccalonolides play a crucial role in their antitumor efficacy. For instance, differences in the elimination half-lives of Taccalonolide A and its derivatives can significantly influence their effectiveness in tumor inhibition. This highlights the importance of optimizing the pharmacokinetic profile of taccalonolides for better therapeutic outcomes (Risinger et al., 2017).

  • Mechanistic Differences with Other Microtubule Stabilizers : Taccalonolide A has shown cellular effects similar to paclitaxel, a well-known microtubule stabilizer, but without enhancing purified tubulin polymerization. This suggests a unique mechanism of action for Taccalonolide A compared to other microtubule stabilizers (Risinger & Mooberry, 2011).

  • Potential for Targeted Drug Delivery : The identification of optimal sites for linker conjugation on taccalonolides like Taccalonolide A provides opportunities for targeted drug delivery. This could enhance the effectiveness of taccalonolides in cancer treatment by improving their stability and cellular uptake (Risinger et al., 2018).

Safety And Hazards

Taccalonolide A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Taccalonolides have captured numerous attention in the field of medicinal chemistry due to their variety of structures, unique mechanism of action, and low toxicity . They have promise as a new and effective cancer-fighting agent to circumvent multiple drug resistance mechanisms . Future research may focus on the development of new antitumor drugs, especially for solid tumors .

properties

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJLTMUKRRHAT-VJAKQJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910895
Record name 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taccalonolide A

CAS RN

108885-68-3
Record name Taccalonolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108885-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
VT Dike, B Vihiior, JA Bosha, TM Yin… - Phytochemical …, 2016 - Wiley Online Library
… COSY correlations for taccalonolide A 12-propanoate. The known taccalonolide A was identified by … Taccalonolide A propanoate gave a high trypanocidal activity of 3.13 + 0.089 µg/mL. …
TL Tinley, DA Randall-Hlubek, RM Leal, EM Jackson… - Cancer Research, 2003 - AACR
… The data indicate that taccalonolide E is slightly more potent than taccalonolide A in drug-… The data suggest little cross-resistance of taccalonolide A as compared with Taxol, however…
Number of citations: 141 aacrjournals.org
Z Chen, M Chen - Tetrahedron Letters, 1987 - Elsevier
… STEROIDAL BITTER PRINCIPLES FROM TACCA PLANTAGINEA STRUCTURES OF TACCALONOLIDE A AND B … Herein we describe the structure elucidation of two bitter …
Number of citations: 69 www.sciencedirect.com
AL Risinger, SL Mooberry - Cell Cycle, 2011 - Taylor & Francis
… However, biochemical studies show that, unlike paclitaxel, taccalonolide A does not … between taccalonolide A and paclitaxel were conducted. Our results show that taccalonolide A …
Number of citations: 31 www.tandfonline.com
J Li, AL Risinger, SL Mooberry - Bioorganic & medicinal chemistry, 2014 - Elsevier
… major plant metabolite taccalonolide A is the presence of … taccalonolide A, a semi-synthetic approach to produce AF was explored. Taccalonolide AF was generated from taccalonolide A …
Number of citations: 31 www.sciencedirect.com
VM Dembitsky, TA Gloriozova, VV Poroikov - Marine Drugs, 2021 - mdpi.com
… between C-16 and C-24, taccalonolide A being the first example of these compounds [120]. … Carbon-bridged steroids, related to taccalonolide A, were isolated from Tacca plantaginea, …
Number of citations: 7 www.mdpi.com
Y Li, YF Du, F Gao, JB Xu, LL Zheng, G Liu… - Frontiers in …, 2022 - frontiersin.org
… The first category is represented by taccalonolide A (1, Figure 2) isolated from T. plantaginea and is the largest number of taccalonolides. The characteristic feature of this class is …
Number of citations: 5 www.frontiersin.org
SS Yee, L Du, AL Risinger - Progress in the Chemistry of Organic Natural …, 2020 - Springer
… of the microtubule-stabilizing effects of taccalonolide A (1) in 2004 … taccalonolide A (1) were approximately 10-fold more potent. This inconsistency in the potency of our taccalonolide A (1…
Number of citations: 5 link.springer.com
J Li, J Peng, AL Risinger… - Journal of natural products, 2013 - ACS Publications
… taccalonolide A in a two-step reaction. The first step involves hydrolysis of taccalonolide A to … , the hydrolysis conditions for the conversion of taccalonolide A to B were optimized. During …
Number of citations: 13 pubs.acs.org
H Tian, Z He - Artificial Cells, Nanomedicine, and Biotechnology, 2020 - Taylor & Francis
… We hypothesized that taccalonolide A regulated HCC cell progression by affecting the Shh pathway. We found that taccalonolide A suppressed the viability and enhanced sorafenib …
Number of citations: 6 www.tandfonline.com

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